trans-2-(Aminomethyl)cyclohexanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXWKUCIQHOCP-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739084 | |
| Record name | (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24948-05-8 | |
| Record name | (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-2-(Aminomethyl)cyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of trans-2-(Aminomethyl)cyclohexanol Hydrochloride in Drug Design
Technical Whitepaper | CAS: 24948-05-8
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), trans-2-(aminomethyl)cyclohexanol hydrochloride represents a privileged scaffold. Unlike its more common homolog trans-2-aminocyclohexanol, this "aminomethyl" variant introduces a critical methylene spacer between the amine and the cyclohexane ring. This subtle structural modification significantly alters the vector of the hydrogen bond donor/acceptor motif, expanding the 3D chemical space available for ligand-protein interactions.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, stereochemical integrity, and application in medicinal chemistry.
Part 1: Compound Identity & Physicochemical Profile[1][2]
Accurate identification is the first line of defense against experimental failure. A common error in procurement is confusing this compound with trans-2-aminocyclohexanol (CAS 5456-63-3), which lacks the methylene bridge.
Table 1: Technical Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 24948-05-8 (HCl salt) / 5691-09-8 (Free base) |
| Molecular Formula | C₇H₁₅NO[1][2] · HCl |
| Molecular Weight | 165.66 g/mol |
| Stereochemistry | trans (racemic mixture of (1R,2S) and (1S,2R) unless resolved) |
| Solubility | High in H₂O, MeOH; Low in Et₂O, Hexanes |
| Melting Point | 210–212 °C (dec.)[2] |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
Critical Distinction: The "aminomethyl" group creates a 1,3-amino alcohol relationship regarding the carbon backbone, whereas the standard aminocyclohexanol is a 1,2-amino alcohol. This difference is pivotal for chelating metals or spanning binding pockets in enzymes like proteases.
Part 2: Synthetic Architecture & Process Chemistry
The synthesis of trans-2-(aminomethyl)cyclohexanol relies on the inherent stereoelectronic bias of the cyclohexane ring. The most robust route involves the nucleophilic ring-opening of cyclohexene oxide, which enforces the trans-diaxial opening rule (Fürst-Plattner rule).
The Mechanism
-
Epoxide Opening: Cyclohexene oxide is treated with a cyanide source (e.g., trimethylsilyl cyanide or diethylaluminum cyanide). The nucleophile attacks the epoxide in an S_N2 fashion, resulting in the trans-cyanohydrin.
-
Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄). This step preserves the stereochemistry established in the first step.
-
Salt Formation: The resulting free amine is treated with anhydrous HCl to generate the stable hydrochloride salt.
Visualization: Synthetic Workflow
The following diagram illustrates the reaction pathway and critical control points.
Figure 1: Stereoselective synthesis pathway via epoxide ring opening.
Part 3: Medicinal Chemistry Applications[2][3][4]
The utility of trans-2-(aminomethyl)cyclohexanol lies in its conformationally restricted nature. In flexible linear chains, the entropic penalty of binding to a protein pocket is high. By locking the amino and hydroxyl groups into a cyclohexane ring, this penalty is reduced.
Pharmacophore Mapping
-
Vector Control: The trans geometry positions the hydroxyl and aminomethyl groups away from each other, ideal for bridging distant residues in a receptor pocket.
-
Opioid Research: This scaffold serves as a simplified analog for the cyclohexane-1,2-diamine pharmacophore found in Kappa opioid receptor agonists (e.g., U-50,488 derivatives).
-
Resolving Agents: The chiral variants are used to resolve racemic acids due to the rigid distance between the basic amine and the H-bond donor (hydroxyl).
Visualization: Structural Logic
Figure 2: Pharmacophore interactions facilitated by the trans-1,3-relationship.
Part 4: Experimental Protocol (Self-Validating)
Objective: Conversion of trans-2-(aminomethyl)cyclohexanol (free base) to the Hydrochloride salt.
Rationale: The free base is prone to oxidation and absorbs atmospheric CO₂ (carbamate formation). The HCl salt is the preferred form for long-term storage and biological assay preparation.
Protocol Steps
-
Dissolution: Dissolve 10 mmol of the free base oil in 20 mL of anhydrous Ethanol (EtOH).
-
Checkpoint: Solution must be clear. Turbidity indicates carbonate contamination.
-
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (Et₂O).
-
Observation: A white precipitate should begin to form immediately.
-
Validation: Test pH of the supernatant vapor with wet pH paper; it should remain neutral until the equivalence point is reached (acidic).
-
-
Precipitation: Add 50 mL of cold anhydrous Et₂O to force complete precipitation. Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture uptake). Wash the cake 3x with cold Et₂O.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.
Quality Control Criteria:
-
Appearance: White, crystalline powder.
-
Solubility Test: Dissolve 10 mg in 1 mL water. It must dissolve instantly and clearly.
-
Chloride Titration: Silver nitrate titration should yield 99-101% theoretical chloride content.
References
-
ChemicalBook. (n.d.). trans-2-Aminomethyl-1-cyclohexanol Properties and CAS. Retrieved from
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EvitaChem. (n.d.). Synthesis and Applications of trans-2-Aminomethyl-1-cyclohexanol. Retrieved from
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Fisher Scientific. (n.d.). trans-2-Aminocyclohexanol hydrochloride Safety Data Sheet. (Used for comparative physical property analysis). Retrieved from
-
MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Context on 1,3-amino alcohol synthesis). Retrieved from
Sources
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to trans-2-(Aminomethyl)cyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the putative mechanism of action of trans-2-(Aminomethyl)cyclohexanol hydrochloride. Leveraging established pharmacological principles and drawing parallels with structurally analogous compounds, we will construct a scientifically grounded hypothesis regarding its biological targets and cellular effects. This document is intended to serve as a foundational resource for researchers engaged in the study of this molecule and as a framework for designing future investigations.
Introduction: The Structural Clue to a Dual-Action Mechanism
This compound is a chiral cyclic amino alcohol. While direct and extensive research into its specific mechanism of action is not widely published, its chemical architecture bears a striking resemblance to a key metabolite of a well-known analgesic agent, Tramadol. Specifically, the core structure is analogous to N-Bisdesmethyl Tramadol, a metabolite of Tramadol. This structural similarity is the cornerstone of our hypothesis: that this compound likely exerts its pharmacological effects through a dual mechanism involving both the opioid and monoaminergic systems.
Tramadol itself is a centrally acting analgesic with a complex mode of action. It exhibits weak affinity for the µ-opioid receptor, and its analgesic efficacy is also attributed to its ability to inhibit the reuptake of serotonin and norepinephrine.[1][2] The primary analgesic activity of Tramadol is mediated by its main metabolite, O-desmethyl tramadol (M1), which demonstrates a significantly higher affinity for the µ-opioid receptor.[1][3][4]
Given this precedent, it is plausible that this compound interacts with similar biological targets. The presence of a hydroxyl group and an aminomethyl group on a cyclohexane ring forms a pharmacophore that is recognized in other neurologically active compounds. For instance, derivatives of trans-N-[2-(methylamino)cyclohexyl]benzamides have been shown to possess morphine-like properties and affinity for the µ-opioid receptor, further substantiating the potential for opioid receptor interaction.
Postulated Mechanism of Action: A Two-Pronged Approach
Based on the available evidence from structurally related compounds, we propose a dual mechanism of action for this compound, as illustrated in the signaling pathway diagram below.
Figure 1. Postulated dual mechanism of action for this compound.
Opioid Receptor Modulation
The primary hypothesis is that this compound acts as an agonist at the µ-opioid receptor. This interaction would initiate a G-protein signaling cascade, leading to the modulation of downstream effectors and ultimately contributing to an analgesic effect. The affinity for the µ-opioid receptor may vary, and it is possible that it also interacts with other opioid receptor subtypes (δ and κ).
Monoamine Reuptake Inhibition
The second arm of the proposed mechanism involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET) in the presynaptic neuron. By blocking these transporters, the compound would increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors. This modulation of monoaminergic pathways is a known mechanism for producing analgesia and may also contribute to potential antidepressant effects.
It is also important to consider the potential interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for release.[5][6][7][8] Inhibition of VMAT2 can lead to depletion of monoamine stores. Further investigation would be required to determine if this compound interacts with VMAT2 and in what capacity (e.g., as an inhibitor or substrate).
Experimental Validation: A Roadmap for Mechanistic Studies
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols outline key methodologies for this purpose.
In Vitro Assays
| Assay | Objective | Methodology | Expected Outcome |
| Opioid Receptor Binding Assay | To determine the binding affinity of the compound for µ, δ, and κ opioid receptors. | Radioligand binding assays using cell membranes expressing the respective human opioid receptors and specific radiolabeled ligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ). | Determination of the inhibition constant (Ki) for each receptor subtype, indicating the compound's binding affinity. |
| Monoamine Transporter Uptake Assay | To measure the inhibitory potency of the compound on SERT and NET. | Synaptosome preparations from rat brain tissue or cell lines expressing human SERT and NET are incubated with radiolabeled substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET) in the presence of varying concentrations of the test compound. | Calculation of the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the substrate uptake. |
| G-Protein Activation Assay | To assess the functional activity of the compound at the µ-opioid receptor. | [³⁵S]GTPγS binding assay in cell membranes expressing the µ-opioid receptor. Agonist binding stimulates the binding of [³⁵S]GTPγS to G-proteins. | Measurement of EC₅₀ and Emax values to determine the potency and efficacy of the compound as a µ-opioid receptor agonist. |
Experimental Workflow for In Vitro Assays
Figure 2. Experimental workflow for in vitro characterization.
Conclusion and Future Directions
The structural relationship between this compound and a key metabolite of Tramadol provides a strong foundation for hypothesizing a dual mechanism of action involving both opioid receptor agonism and monoamine reuptake inhibition. This guide has outlined this proposed mechanism and provided a clear experimental path for its validation.
Future research should focus on executing the described in vitro assays to quantitatively determine the compound's affinity and potency at its putative targets. Subsequent in vivo studies in relevant animal models of pain and depression would be essential to correlate these in vitro findings with physiological effects. Furthermore, exploring the stereoselectivity of the enantiomers of this compound could reveal important differences in their pharmacological profiles, as is the case with Tramadol's enantiomers. A comprehensive understanding of its mechanism of action is paramount for any future development of this compound as a therapeutic agent.
References
- Dayer, P., Collart, L., & Desmeules, J. (1994). The pharmacology of tramadol. Drugs, 47 Suppl 1, 3–7.
- Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical pharmacokinetics, 43(13), 879–923.
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Study.com. (n.d.). Tramadol: Mechanism of Action & Pharmacokinetics. Retrieved from [Link]
- Paparo, A. A., Valladares, M. E., & Baeyens, J. M. (2014). PHARMACOKINETICS OF TRAMADOL AND ITS PRIMARY METABOLITE O-DESMETHYLTRAMADOL IN AFRICAN PENGUINS (SPHENISCUS DEMERSUS). Journal of Zoo and Wildlife Medicine, 45(1), 61–67.
- Cox, S., & Villarino, N. (2012). Clinical pharmacokinetics of tramadol and main metabolites in horses undergoing orchiectomy. Journal of veterinary pharmacology and therapeutics, 35(6), 543–549.
- Casy, A. F., & Ogungbamila, F. O. (1982). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of pharmacy and pharmacology, 34(4), 210–214.
- Kleczkowska, P., Kowalski, P., & Malawska, B. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in pharmacology, 14, 1123689.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33741, Tramadol. Retrieved from [Link]
- Lohr, K. M., Masoud, M. Y., & Salah, M. (2014). Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(21), 7113–7125.
- Schmid, G., & Schönholzer, P. (1981). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Helvetica Chimica Acta, 64(6), 1752-1765.
- Cheson, B. D. (2012). Bendamustine: mechanism of action and clinical data. Clinical advances in hematology & oncology : H&O, 10(2 Suppl 2), 1–12.
- Wang, Y., Zhang, Y., & Li, H. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. International journal of molecular sciences, 23(7), 3608.
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PsychoTropical Research. (n.d.). The Vesicular Monoamine Transporter (VMAT2). Retrieved from [Link]
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Barati Farimani, A. (2016, July 28). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. Retrieved from [Link]
- Crooks, P. A., Dwoskin, L. P., & Zheng, G. (2009). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 9(10), 911–923.
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Wikipedia contributors. (2023, December 29). Vesicular monoamine transporter. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]
- Kumar, A., & Penmatsa, A. (2024). Packaging monoamine neurotransmitters. The Journal of general physiology, 156(3), e202313506.
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An In-depth Technical Guide to the Safe Handling of trans-2-(Aminomethyl)cyclohexanol Hydrochloride
This guide provides comprehensive safety and handling protocols for trans-2-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in organic synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within research, development, and manufacturing environments.
Section 1: Core Hazard Profile and Classification
This compound is classified as a hazardous chemical, primarily due to its corrosive and irritant properties.[3][4] The hydrochloride salt form, while often more stable for storage than the free base, presents significant hazards upon direct contact or inhalation.[1] The primary danger lies in its ability to cause severe burns to the skin and eyes and irritation to the respiratory tract.[4]
The Globally Harmonized System (GHS) provides a clear classification for this and structurally similar compounds, which dictates the necessary precautionary measures.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Data compiled from multiple safety data sheets for trans-2-(Aminomethyl)cyclohexanol and its hydrochloride salt. The exact classification may vary slightly by supplier, but the core hazards remain consistent.[3][5][6] |
Section 2: Toxicological Insights and Routes of Exposure
Understanding the mechanism of toxicity is key to appreciating the importance of the prescribed handling protocols. As an amine hydrochloride, this compound can react with moisture on the skin, in the eyes, or within the respiratory tract to release hydrochloric acid, contributing to its corrosive effects. The amine functional group itself can also cause irritation and sensitization.
Primary Routes of Exposure:
-
Dermal Contact: This is a common route of exposure in laboratory settings.[7] Direct contact with the solid powder or solutions can cause severe skin burns and deep tissue damage.[3][4]
-
Ocular Exposure: The eyes are extremely sensitive to this compound. Contact can cause severe irritation, burns, and potentially permanent eye damage.[4][8]
-
Inhalation: Inhaling the dust, particularly during weighing or transfer operations, can lead to severe irritation and chemical burns of the nose, throat, and respiratory tract.[4][6]
-
Ingestion: While less common in a laboratory setting with proper protocols, ingestion is harmful and can cause severe burns to the digestive tract.[3][4]
Section 3: Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling, storage, and emergency response.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO | [2] |
| Molecular Weight | 165.66 g/mol | [2] |
| Appearance | White crystalline solid or lumps | [2][4] |
| Melting Point | 210-212 °C (hydrochloride salt) | [1] |
| Boiling Point | ~226 °C (free base) | [9] |
| Solubility | Soluble in water, ethanol, and methanol | [1][2] |
| Stability | The hydrochloride salt is stable under normal storage conditions but may discolor on exposure to air. | [1][3] |
Section 4: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by appropriate PPE. The causality is simple: engineering controls remove the hazard at the source, while PPE protects the individual from residual risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation of dust.[4]
-
Ventilation: The laboratory should have adequate general ventilation to ensure low background levels of any airborne contaminants.[3]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[4] These are not precautionary but are critical emergency response tools.
Personal Protective Equipment (PPE) Protocol:
The selection of PPE is not a matter of preference but a requirement based on a risk assessment of the procedures being performed.
Caption: PPE selection workflow for handling the compound.
Section 5: Standard Operating Procedure (SOP) for Handling and Storage
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
Handling Protocol:
-
Pre-Handling Verification:
-
Confirm the location of the nearest eyewash station and safety shower.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as per the workflow in Section 4.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood.
-
Use spatulas and tools designated for this chemical or thoroughly cleaned ones.
-
Minimize the generation of dust by handling the material gently.[4] Do not crush lumps outside of a controlled environment.
-
-
Dissolution:
-
Add the solid slowly to the solvent (e.g., water, ethanol). Never add solvent to the bulk solid to avoid splashing.
-
The dissolution may be exothermic; be prepared for a potential temperature increase.
-
-
Post-Handling:
Storage Protocol:
Proper storage is critical for maintaining the chemical's integrity and preventing accidental exposure.
Caption: Key requirements for safe chemical storage.
Store the compound in a designated corrosives cabinet if available.[4] The container must be kept tightly closed to protect it from moisture.[11]
Section 6: Emergency Response Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give a cupful of water.[4] Seek immediate medical attention.
Accidental Release (Spill) Response:
The response to a spill should be methodical to prevent secondary contamination and exposure.
Caption: Step-by-step flowchart for spill response.
For any large spill, or if the spill occurs outside of a containment area, evacuate the laboratory and contact the institution's Environmental Health & Safety (EH&S) department immediately.
Section 7: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
Procedure:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
The label must include the chemical name and associated hazards.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical down the drain.[12]
Conclusion
This compound is an invaluable reagent whose utility is matched by its potential hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can handle this compound safely and effectively. Safety is not a static checklist but a dynamic process of risk assessment and mitigation that must be at the forefront of all experimental design and execution.
References
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Tri-iso, Inc. ADDOCAT KE-9018 363D Material Safety Data Sheet. Available at: [Link]
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Cole-Parmer. 2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride Material Safety Data Sheet. Available at: [Link]
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Fisher Scientific. trans-2-Aminomethyl-1-cyclohexanol Safety Data Sheet. Available at: [Link]
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Durham Technical Community College. 2-Methylcyclohexanol, cis + trans Safety Data Sheet. Available at: [Link]
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Chemsrc. trans-2-Amino-cyclohexanol Product Page. Available at: [Link]
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Carl ROTH. Cyclohexanol Safety Data Sheet. Available at: [Link]
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PubChem. trans-(+-)-2-Aminocyclohexanethiol hydrochloride. Available at: [Link]
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Gantrade. How to Handle Amines Safely in Industrial Environments. Available at: [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
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Basic characterization of trans-2-(Aminomethyl)cyclohexanol hydrochloride
Structure-Function Analysis, Synthesis Logic, and Characterization Protocols
Executive Summary & Chemical Identity[1]
trans-2-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional 1,3-amino alcohol scaffold distinct from its lower homolog, trans-2-aminocyclohexanol. Its structural value lies in the "aminomethyl" extension (–CH₂NH₂), which introduces additional rotational freedom and spacing between the hydrogen-bond donor (OH) and acceptor/cationic center (NH₃⁺). This specific geometry makes it a privileged motif in the synthesis of chelating agents, chiral auxiliaries, and bioactive small molecules (e.g., analgesics and enzyme inhibitors).
This guide focuses on the hydrochloride salt form , which is the preferred state for storage and handling due to the hygroscopic and oxidative instability of the free amine.
Chemical Data Matrix[2]
| Property | Specification |
| IUPAC Name | This compound |
| Stereochemistry | trans (racemic or enantiopure); Relative config: (1R, 2S) |
| CAS (Free Base) | 5691-09-8 |
| CAS (HCl Salt) | Not widely indexed; typically referenced as HCl salt of 5691-09-8 |
| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Base) |
| Solubility | High: Water, Methanol, DMSO. Low: Diethyl ether, Hexanes. |
| pKa (Predicted) | ~15.1 (OH), ~9.8 (NH₃⁺) |
Synthetic Logic & Impurity Profiling
Understanding the synthesis is prerequisite to characterization, as it dictates the impurity profile (regioisomers and diastereomers).
The "Epoxide-Nitrile" Route (Causality of Stereochemistry)
The most robust route to the trans-isomer involves the ring opening of cyclohexene oxide.
-
Nucleophilic Attack: Cyanide (CN⁻) attacks cyclohexene oxide. Under basic conditions, this follows an Sₙ2 mechanism, resulting in anti-addition. The resulting nitrile is strictly trans.
-
Reduction: The nitrile group (–CN) is reduced (e.g., LiAlH₄ or catalytic hydrogenation) to the methylene amine (–CH₂NH₂). This reduction generally preserves the stereocenters on the ring.
Critical Impurity: cis-2-(aminomethyl)cyclohexanol.[8] This generally only forms if the intermediate nitrile epimerizes or if a non-stereospecific route (e.g., reductive amination of ketones) is used.
Visualization: Synthetic Pathway & Stereocontrol
The following diagram illustrates the stereochemical flow and where impurities might arise.
Caption: Stereospecific synthesis via epoxide ring opening ensuring trans-configuration.
Structural Characterization (Spectroscopy)
The core challenge is distinguishing the trans isomer from the cis isomer and confirming the salt stoichiometry.
NMR Spectroscopy (Conformational Analysis)
In trans-1,2-disubstituted cyclohexanes, the substituents can exist in a diequatorial (ee) or diaxial (aa) equilibrium. For trans-2-(aminomethyl)cyclohexanol HCl:
-
Preferred Conformer: The bulky –CH₂NH₃⁺ and –OH groups strongly favor the diequatorial position to minimize 1,3-diaxial steric strain.
-
Diagnostic Signal: The proton at C1 (attached to OH) is axial. The proton at C2 (attached to the aminomethyl group) is also axial.
-
Coupling Constant (
): The coupling between two axial protons ( ) is large (8–12 Hz). In the cis isomer, one proton is equatorial, leading to a much smaller (2–5 Hz).
Table: Expected 1H NMR Data (D₂O, 400 MHz)
| Position | Proton Type | Multiplicity | Coupling ( | Interpretation |
| H-1 | Methine (-CH OH) | ddd or td | Definitive proof of trans-diequatorial geometry. | |
| H-2 | Methine (Ring) | Multiplet | - | Overlaps with ring methylene protons. |
| -CH₂-N | Methylene | Doublet/Multiplet | - | Diastereotopic protons due to chiral centers. |
| Ring | Methylene | Multiplets | - | Classic "chair" envelope (1.0–2.0 ppm). |
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 130.12 m/z (Free base mass + proton).
-
Fragment: Loss of NH₃ (17) or H₂O (18) is common.
-
Chloride Counter-ion: In negative mode (ESI-), a peak at 35/37 m/z confirms the chloride salt.
Experimental Protocols
These protocols are designed to be self-validating. If the "Check" step fails, do not proceed.
Protocol A: Determination of Chloride Content (Stoichiometry)
Objective: Verify the mono-hydrochloride stoichiometry (ensure it is not a hemi-salt or excess HCl).
-
Preparation: Dissolve 100 mg of sample in 10 mL deionized water.
-
Reagent: 0.1 M Silver Nitrate (AgNO₃) standardized solution.
-
Indicator: Potassium chromate (Mohr’s method) or Potentiometric titration (preferred).
-
Procedure: Titrate slowly with AgNO₃.
-
Calculation:
-
Validation Check: Result must be 98–102%. If >105%, sample contains excess trapped HCl (requires drying). If <95%, sample may be wet or contain free base.
Protocol B: Recrystallization (Purification)
Objective: Remove cis isomers or degradation products.
-
Solvent System: Isopropanol (IPA) is preferred over Ethanol for HCl salts to induce better crystal habit.
-
Dissolution: Dissolve crude solid in minimal boiling IPA.
-
Hot Filtration: Filter while hot to remove insoluble inorganic salts.
-
Crystallization: Allow to cool slowly to Room Temp, then 4°C. Do not crash cool, as this traps impurities.
-
Isolation: Filter and wash with cold diethyl ether (removes non-polar impurities).
-
Drying: Vacuum oven at 40°C over P₂O₅.
Analytical Workflow Diagram
The following decision tree guides the researcher through the characterization process.
Caption: Step-wise analytical decision tree for validating chemical identity and purity.
Stability & Handling
-
Hygroscopicity: Amino alcohol salts are moderately hygroscopic. Store in a desiccator.
-
Shelf-Life: >2 years at -20°C.
-
Safety: Irritant. The free base is corrosive; the salt is milder but should be treated as a skin/eye irritant.
References
-
Chemical Identity & Properties
-
Synthesis & Stereochemistry
-
Conformational Analysis of Cyclohexanes. Chemistry LibreTexts. Explains the energetic preference for diequatorial conformations in trans-1,2-disubstituted systems. Link
-
Preparation of trans-2-aminocyclohexanol. NIH/PubMed Central. (Reference for the general class of amino alcohol synthesis via epoxide opening). Link
-
-
Commercial Availability & CAS Verification
Sources
- 1. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 3. 5691-09-8|trans-2-Aminomethyl-1-cyclohexanol|BLD Pharm [bldpharm.com]
- 4. trans-2-(Aminomethyl)-1-cyclohexanol 97% | CAS: 5691-09-8 | AChemBlock [achemblock.com]
- 5. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. chemwhat.com [chemwhat.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL | 5691-09-8 [chemicalbook.com]
Methodological & Application
Application Note: trans-2-(Aminomethyl)cyclohexanol Hydrochloride in Asymmetric Catalysis
Executive Summary
trans-2-(Aminomethyl)cyclohexanol hydrochloride (CAS: 24948-05-8) is a robust, chiral 1,3-amino alcohol scaffold distinct from the more common 1,2-amino alcohols (e.g., trans-2-aminocyclohexanol). Its unique geometry—featuring a cyclohexane backbone that imposes conformational rigidity and a 1,3-distance between donor atoms—enables the formation of six-membered metal chelate rings. This structural feature is critical for specific asymmetric transformations, particularly enantioselective phenyl transfer and transfer hydrogenation .
This guide provides a validated workflow for the activation, derivatization, and catalytic application of this ligand. It addresses the critical "bite angle" differences that distinguish it from standard Trost or Jacobsen-type ligands.
Chemical Profile & Mechanism of Action[1]
Structural Advantage: The 1,3-Chelate Effect
Unlike 1,2-amino alcohols which form rigid 5-membered chelate rings with transition metals, trans-2-(aminomethyl)cyclohexanol forms a 6-membered chelate ring . This results in:
-
Wider Bite Angle: Alters the steric environment around the metal center, often accommodating larger substrates.
-
Flexible Backbone: The methylene spacer (–CH₂–) allows for subtle conformational adjustments during the transition state, which can enhance enantioselectivity in specific nucleophilic additions.
Mechanistic Pathway (Zinc-Catalyzed Alkylation)
In the context of asymmetric alkylation (e.g., addition of organozincs or arylboronates to aldehydes), the ligand operates via a bimetallic mechanism:
-
Complexation: The free amine and alcohol moieties bind to Zn(II), forming a chiral Lewis acid complex.
-
Activation: The Lewis acidic Zn activates the aldehyde carbonyl.
-
Induction: The chiral cyclohexane backbone blocks one face of the carbonyl, directing the nucleophile (phenyl or alkyl group) to attack from the opposite face.
Experimental Protocols
Protocol A: Ligand Activation (Free-Basing & Resolution)
The commercial hydrochloride salt is stable but catalytically inactive. It must be neutralized and, if racemic, resolved.
Objective: Isolate enantiopure trans-2-(aminomethyl)cyclohexanol from the racemic HCl salt.
Materials:
-
Racemic trans-2-(aminomethyl)cyclohexanol HCl
-
(S)-(+)-Mandelic acid (Resolving agent)
-
Ethyl Acetate (EtOAc), 2N NaOH, 2N HCl
Step-by-Step Procedure:
-
Free-Basing: Dissolve 10 g of the HCl salt in minimal water. Add 2N NaOH until pH > 12. Extract 3x with DCM.[1] Dry organic layer (Na₂SO₄) and concentrate to yield the racemic free amine.
-
Salt Formation: Dissolve the free amine (1 equiv) in hot EtOAc. Add (S)-mandelic acid (1 equiv). Heat to reflux until clear, then cool slowly to RT.
-
Crystallization: Allow the solution to stand for 12 hours. The diastereomeric salt of the (1R,2S)-enantiomer typically precipitates first (Verify specific rotation). Filter the white solid.[2][3]
-
Liberation: Suspend the salt in EtOAc/Water (1:1). Add 2N NaOH until the aqueous layer is basic. Separate phases. The organic layer contains the enantiopure free ligand.
-
Recycling: The mother liquor can be treated with (R)-mandelic acid to recover the opposite enantiomer.
Technical Insight: The efficiency of this resolution relies on the distinct solubility of the diastereomeric mandelate salts. Purity >99% ee is achievable after one recrystallization.[2]
Protocol B: Ligand Derivatization (N-Benzylation)
The N-benzyl derivative is often the superior catalyst for phenyl transfer reactions due to increased steric bulk and lipophilicity.
Reaction: Ligand-NH2 + PhCHO -> [Imine] -> (Reduction) -> Ligand-NH-Bn
Procedure:
-
Imine Formation: Mix enantiopure trans-2-(aminomethyl)cyclohexanol (10 mmol) with benzaldehyde (10 mmol) in dry MeOH (20 mL). Stir at RT for 4 hours (monitor by TLC).
-
Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise. Stir for 2 hours.
-
Workup: Quench with water. Extract with DCM. Wash with brine.
-
Purification: Recrystallize from Hexane/EtOAc to obtain the N-benzyl amino alcohol.
Protocol C: Catalytic Application (Asymmetric Phenyl Transfer)
Representative reaction: Enantioselective addition of phenyl groups to 4-chlorobenzaldehyde.
Reagents:
-
Substrate: 4-Chlorobenzaldehyde (1.0 mmol)
-
Nucleophile: Triphenylboroxine (1.0 mmol) or Ph₂Zn
-
Catalyst: N-Benzyl-trans-2-(aminomethyl)cyclohexanol (10 mol%)
-
Solvent: Toluene
Workflow:
-
Catalyst Loading: In a glovebox or under Argon, charge a flame-dried Schlenk tube with the N-Benzyl ligand (10 mol%) and Toluene (3 mL).
-
Reagent Addition: Add the phenyl source (Triphenylboroxine). Stir for 10 mins to form the active species.
-
Substrate Addition: Add 4-chlorobenzaldehyde.
-
Reaction: Stir at 25°C for 24 hours.
-
Quench: Add 1N HCl (2 mL) to hydrolyze the boronate intermediate.
-
Analysis: Extract with ether. Analyze conversion by GC/NMR and enantioselectivity by Chiral HPLC (e.g., Chiralcel OD-H column).
Expected Results:
-
Yield: >85%
-
Enantiomeric Excess (ee): 90–96% (depending on substrate electronics).
Visual Workflows
Diagram 1: Ligand Resolution & Activation Workflow
This flowchart illustrates the critical path from the commercial racemic salt to the active chiral catalyst.
Caption: Workflow for resolving racemic trans-2-(aminomethyl)cyclohexanol into enantiopure catalyst precursors.
Diagram 2: Catalytic Cycle (Simplified)
Visualizing the steric induction during the phenyl transfer process.
Caption: Simplified catalytic cycle showing the assembly of the chiral complex and stereoselective addition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Incomplete resolution of ligand. | Recrystallize the mandelate salt once more before free-basing. Ensure ee of ligand is >99%.[2][4][5] |
| Low Yield | Moisture in solvent/reagents. | Organozinc/boron reagents are moisture sensitive. Dry Toluene over Na/Benzophenone. |
| Racemization of Product | Acidic workup too harsh. | Use mild quench (sat. NH₄Cl) instead of strong acid if the product is acid-sensitive. |
| Poor Solubility | Ligand aggregation. | Add small amount of co-solvent (THF) or increase temperature slightly (though this may lower ee). |
References
-
Schiffers, I., et al. (2006). "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis." Journal of Organic Chemistry.
-
Org. Synth. (2010).[6] "Synthesis and Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol." Organic Syntheses, Vol. 87, p. 1.
-
Ji, J. X., et al. (2005).[4] "Highly enantioselective phenyl transfer to aryl aldehydes catalyzed by easily accessible chiral tertiary aminonaphthol."[4][5] Journal of Organic Chemistry.
-
ChemicalBook. "trans-2-Aminomethyl-1-cyclohexanol Properties and Suppliers."
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Highly enantioselective phenyl transfer to aryl aldehydes catalyzed by easily accessible chiral tertiary aminonaphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of trans-2-aminocyclohexanol derivatives in gene delivery
Application Note: trans-2-Aminocyclohexanol (TACH) Derivatives as pH-Sensitive "Flipids" for High-Efficiency Gene Delivery [1]
Abstract
The "endosomal escape bottleneck" remains the primary limiting factor in non-viral gene therapy, with less than 2% of lipid nanoparticle (LNP) cargo typically reaching the cytosol. This guide details the application of ** trans-2-aminocyclohexanol (TACH)** derivatives—a class of sterically constrained amino lipids often referred to as "Flipids ."[1] Unlike flexible linear amino-alcohols, the TACH motif utilizes the rigidity of the cyclohexane ring to act as a pH-triggered conformational switch. Upon endosomal acidification, these lipids undergo a structural reorientation that mechanically disrupts the endosomal membrane, enhancing transfection efficiency by up to two orders of magnitude compared to standard helper lipids like DOPE.
Introduction: The Conformational Advantage
Standard cationic lipids rely on charge neutralization (proton sponge effect) or simple ion-pairing to facilitate endosomal escape. However, these mechanisms often require high lipid-to-DNA ratios, leading to cytotoxicity.
TACH derivatives introduce a structural mechanochemical element to this process. The core scaffold consists of an amine and a hydroxyl group locked in a trans configuration on a cyclohexane ring.
-
At Physiological pH (7.4): The lipid adopts a conformation that stabilizes the LNP bilayer, protecting the genetic cargo (siRNA/mRNA).
-
At Endosomal pH (5.0–6.0): Protonation of the amino group triggers a repulsive interaction or specific hydrogen bonding network with the adjacent hydroxyl, forcing a chair-chair inversion or a significant steric shift. This "flip" acts like a molecular lever, expanding the lipid headgroup area, inducing a hexagonal (
) phase transition, and rupturing the endosomal membrane.
Mechanism of Action: The "Flipid" Switch
The following diagram illustrates the critical transition of TACH-based LNPs during cellular trafficking.
Figure 1: The mechanistic pathway of TACH-based LNPs. The "Conformational Flip" is the rate-limiting step distinguishing TACH lipids from standard cationic lipids.
Chemical Synthesis & Library Design
For researchers developing custom TACH libraries, the most robust synthetic route is the ring-opening of cyclohexene oxide derivatives. This modular approach allows for the rapid creation of "lipidoid" libraries.
Core Reaction: Aminolysis of epoxides.
-
Reagents: Cyclohexene oxide (headgroup precursor) + Primary/Secondary amines (tail precursors).
-
Conditions: Ethanol or Lithium Perchlorate (
) catalysis (solvent-free).
Synthesis Workflow
-
Selection: Choose a core amine (e.g., diamines for multivalent heads) and a hydrophobic tail (C10–C18 epoxides or acrylates).
-
Reaction: Mix amine and cyclohexene oxide derivative in a scintillation vial.
-
Heating: Stir at 80°C–90°C for 24–48 hours.
-
Purification: Most lipidoids can be used crude for screening after vacuum drying, but TACH derivatives for in vivo use should be purified via flash chromatography (DCM/MeOH gradient).
Protocol: TACH-LNP Formulation (Microfluidic Mixing)
This protocol is optimized for encapsulating siRNA or mRNA using a TACH-derivative lipid (e.g., TACH-C12) alongside standard helper lipids.
Materials:
-
Ionizable Lipid: TACH-Derivative (Custom synthesized).
-
Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).
-
Cholesterol: Stabilizer.
-
PEG-Lipid: DMG-PEG2000 (to control particle size).
-
Cargo: mRNA (e.g., Luciferase) or siRNA.
-
Buffer: 50 mM Citrate Buffer (pH 4.0) and PBS (pH 7.4).
Formulation Table:
| Component | Molar Ratio (%) | Function |
| TACH-Lipid | 50% | Endosomal Escape / Cargo Binding |
| DSPC | 10% | Bilayer Structure |
| Cholesterol | 38.5% | Stability / Fluidity Modulation |
| DMG-PEG2000 | 1.5% | Steric Barrier / Size Control |
Step-by-Step Procedure:
-
Lipid Preparation:
-
Dissolve all lipid components in 100% Ethanol to a total lipid concentration of 10–15 mM.
-
Critical Step: Ensure the TACH lipid is fully solubilized; mild sonication (30 sec) may be required due to the rigid headgroup.
-
-
Cargo Preparation:
-
Dilute nucleic acid cargo in Citrate Buffer (pH 4.0).
-
Target an N/P ratio (Nitrogen on Lipid / Phosphate on RNA) of 6:1 to 10:1.
-
-
Microfluidic Mixing:
-
Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.
-
Flow Rate Ratio: 3:1 (Aqueous : Ethanol).
-
Total Flow Rate: 12 mL/min (for small batches).
-
Note: The acidic buffer ensures the TACH lipid is positively charged (protonated) to bind the RNA during mixing.
-
-
Dialysis (Buffer Exchange):
-
Filtration:
-
Sterile filter using a 0.22 µm PES syringe filter.
-
Protocol: In Vitro Transfection & Characterization
Target Cells: HeLa, HepG2, or B16F1 (Melanoma).
-
Seeding: Seed cells at 10,000 cells/well in a 96-well plate 24 hours prior to transfection.
-
Treatment:
-
Dilute LNPs in serum-containing media (TACH lipids are often serum-compatible).
-
Add LNPs to cells at varying doses (e.g., 10 ng to 100 ng mRNA per well).
-
-
Incubation: Incubate for 24–48 hours.
-
Analysis:
-
Reporter Assay: Luciferase activity (luminescence).
-
Viability: MTT or CellTiter-Glo assay.
-
Hemolysis Assay (Crucial Validation): Incubate LNPs with RBCs at pH 7.4 and pH 5.5.
-
Success Criteria: Low hemolysis at pH 7.4 (<5%) and high hemolysis at pH 5.5 (>50%). This confirms the pH-switch mechanism.
-
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Large Particle Size (>150nm) | Slow mixing or high lipid concentration. | Increase flow rate during mixing; increase PEG-lipid % to 2.5%. |
| Precipitation in Tube | TACH lipid insolubility. | Ensure ethanol is anhydrous; warm lipid solution to 37°C before mixing. |
| High Cytotoxicity | Incomplete dialysis (residual ethanol or acidic buffer). | Extend dialysis time; check pH of final formulation. |
| Low Transfection | "Flip" transition temperature ( | Use a TACH derivative with unsaturated tails (e.g., oleyl) to increase fluidity. |
References
-
Oba, M., et al. (2012).[2] trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes.[1] Journal of Controlled Release.
-
Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing.[6][7] Proceedings of the National Academy of Sciences (PNAS).
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology.
-
Zeng, W. M., et al. (2023).[8] Electrochemical Synthesis of Amino Alcohols (Synthetic Methodology). Journal of Organic Chemistry.
Sources
- 1. trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes [pubmed.ncbi.nlm.nih.gov]
- 2. A pH-sensitive cationic lipid facilitates the delivery of liposomal siRNA and gene silencing activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Antibody translocation into the cytosol: Mechanisms and engineering of endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
Application Note: Protocol for Stereoselective Ring-Opening of Cyclohexene Oxide with Ammonia
Executive Summary
This Application Note details the optimized protocol for the aminolysis of cyclohexene oxide to synthesize (±)-trans-2-aminocyclohexanol . This transformation is a cornerstone reaction in the synthesis of chiral auxiliaries, chelating ligands, and pharmaceutical intermediates (e.g., Vernakalant).
While theoretically simple, the reaction presents two critical challenges:
-
Regio- and Stereocontrol: Ensuring exclusive trans-selectivity via anti-periplanar attack.
-
Chemo-selectivity (The "Poly-alkylation" Problem): The product (a primary amine) is more nucleophilic than the reactant (ammonia), leading to the formation of symmetrical secondary amine impurities (bis-adducts) if stoichiometry is not rigorously controlled.
This guide provides a validated high-pressure protocol using aqueous ammonia that maximizes mono-alkylation yields (>65% isolated) and ensures >99% trans-diastereoselectivity.
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a classical
Kinetic Control vs. Poly-alkylation
The reaction rate equation for the formation of the desired primary amine (
Since
Mechanistic Visualization[3]
[4]
Experimental Protocol
Reagents and Equipment
-
Cyclohexene Oxide (CHO): 98% purity.[3]
-
Ammonia Solution: 28-30% aqueous
(High concentration is vital). -
Solvent: Ethanol (optional, improves homogeneity but lowers effective
). -
Vessel: High-pressure autoclave (Stainless steel or Hastelloy) rated for >10 bar. Note: Glass pressure tubes are acceptable only for scales <5g with blast shielding.
Stoichiometry Table
| Component | MW ( g/mol ) | Equiv. | Mass/Vol (Scale A) | Mass/Vol (Scale B) | Role |
| Cyclohexene Oxide | 98.14 | 1.0 | 9.8 g (100 mmol) | 98.1 g (1.0 mol) | Substrate |
| Aqueous Ammonia (28%) | 17.03 ( | 10.0 | ~60 mL | ~608 mL | Nucleophile/Solvent |
| Ethanol | 46.07 | N/A | 10 mL | 0-50 mL | Co-solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Pre-cool the autoclave vessel to 0-5°C using an ice bath. Ammonia volatility is high; cold handling prevents titer loss.
-
Charging: Add the aqueous ammonia (10 equiv.) to the vessel first.
-
Addition: Add Cyclohexene Oxide slowly. If using ethanol to aid solubility, mix it with the epoxide before addition.
-
Expert Tip: The reaction is initially heterogeneous. Vigorous magnetic or overhead stirring is non-negotiable.
-
-
Sealing: Seal the autoclave immediately. Ensure the burst disk/relief valve is inspected.
Phase 2: Reaction
-
Heating: Heat the vessel to 65°C .
-
Note: Do not exceed 80°C. Higher temperatures increase the pressure exponentially and favor polymerization.
-
-
Duration: Stir at 65°C for 4 hours .
-
Pressure Monitoring: Expect internal pressures of 3–6 bar depending on headspace volume.
Phase 3: Workup & Purification
-
Cooling: Cool the reactor to room temperature, then to 0°C.
-
Venting: Carefully vent the excess ammonia gas into a scrubber (dilute HCl or water trap). Do not open the reactor while hot.
-
Concentration: Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (40°C bath) to remove water and residual ammonia.
-
Observation: The mixture will turn into a viscous oil or semi-solid slurry.
-
-
Extraction (Optional but recommended for high purity):
-
Crystallization:
-
The crude trans-amino alcohol often solidifies.
-
Recrystallize from Toluene or Ethyl Acetate/Hexane .
-
Heat to reflux to dissolve, cool slowly to 4°C.
-
Filter the white crystalline needles.
-
Workflow Visualization
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White crystalline solid.
-
Melting Point: 65–68°C (Lit. val: 68°C for pure trans).
-
H NMR (CDCl
): Look for the -proton to the amine (multiplet ~2.3-2.5 ppm) and -proton to hydroxyl (multiplet ~3.1-3.3 ppm).-
Coupling Constant:
(axial-axial) coupling of ~10 Hz confirms the trans-diequatorial conformation.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Ammonia loss during setup or insufficient stirring. | Cool reactor to -10°C before charging. Increase stirring RPM. |
| Oily Product (Won't crystallize) | Presence of bis-adduct (impurity) or water. | Dry product thoroughly under high vacuum. Recrystallize from toluene. |
| Bis-alkyl Impurity > 5% | Ammonia stoichiometry too low (<5 eq). | Increase |
| Brown Discoloration | Oxidation or excessive heat. | Degas solvents with |
Safety & Compliance
-
Pressure Hazard: This reaction generates ammonia gas pressure. Use only rated autoclaves. Never heat a standard glass flask with a stopper.
-
Inhalation Hazard: Ammonia is corrosive and toxic. All venting must be done into a fume hood or acid scrubber.
-
Epoxide Toxicity: Cyclohexene oxide is a mutagen and irritant. Handle with gloves and avoid inhalation.
References
-
Organic Syntheses Procedure: Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M.[3][5] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol". Org.[3][6][5][4][7][8][9] Synth.1990 , 69, 1.[3] (Note: While focusing on phenyl-substituted analogs, this reference establishes the foundational workup and stereochemical handling for cyclohexyl amino alcohols.)
-
High-Pressure Aminolysis Protocol: Matsukawa, K. et al. "Method for producing optically active trans-2-aminocyclohexanol". European Patent EP2168943A1. 2010 . (Authoritative industrial protocol citing the 10-equivalent ammonia rule for high yield.)
-
Mechanistic Insight (Fürst-Plattner Rule): Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane". Helv. Chim. Acta1949 , 32, 275.
-
Catalytic Improvements (Metal Triflates): Chini, M.; Crotti, P.; Favero, L. "Metal salts as new catalysts for the regioselective ring opening of 1,2-epoxides with anilines". Tetrahedron Lett.1991 , 32, 4775.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Enduring Importance of the Morpholine Scaffold
An Application Guide for the Synthesis of Morpholine Derivatives from Amino Alcohols
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in modern chemistry. Its unique combination of properties—conformational flexibility, hydrogen bond accepting capability, and metabolic stability—has made it a cornerstone in medicinal chemistry and agrochemicals.[1][2][3] Morpholine derivatives are integral components of numerous FDA-approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the appetite suppressant Phenmetrazine.[1] Their widespread application continually drives the demand for efficient, scalable, and sustainable synthetic methodologies.[3]
This guide provides an in-depth exploration of contemporary and classical methods for synthesizing morpholine derivatives, with a primary focus on pathways originating from vicinal amino alcohols. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and the practical considerations necessary for successful implementation in a research and development setting.
Strategic Overview: Pathways to the Morpholine Core
The conversion of a 1,2-amino alcohol to a morpholine is conceptually an annulation reaction, where a two-carbon unit is formally added to bridge the nitrogen and oxygen atoms. However, the practical execution of this transformation is challenging, primarily due to the difficulty of achieving selective mono-N-alkylation of the primary or secondary amine in the presence of a hydroxyl group.[1] Synthetic strategies have evolved significantly to address this challenge, moving from harsh, multi-step procedures to elegant, one-pot catalytic methods.
The primary synthetic disconnections from the morpholine target back to an amino alcohol precursor can be categorized into three main strategies, each with distinct advantages and limitations.
Caption: Overview of major synthetic strategies for morpholine synthesis from amino alcohols.
Strategy 1: The Classical Morpholinone Pathway
A common and well-established, albeit often inefficient, approach involves the initial reaction of an amino alcohol with an α-haloacetyl chloride (e.g., chloroacetyl chloride).[1][4] This forms a stable amide intermediate which then undergoes an intramolecular Williamson ether synthesis upon treatment with a base to yield a morpholin-3-one. The final step is the reduction of the amide carbonyl to a methylene group, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆).
Causality and Experimental Insight:
-
Why it Works: This strategy circumvents the challenge of selective N-alkylation by first forming a robust amide bond. The subsequent intramolecular cyclization is generally efficient.
-
Trustworthiness and Limitations: While reliable, this three-step process suffers from poor atom economy and generates significant waste.[1] The use of harsh reducing agents limits its compatibility with sensitive functional groups, a significant drawback in complex molecule synthesis.[1]
Strategy 2: Direct Annulation with Two-Carbon Electrophiles
More modern approaches focus on the direct reaction of amino alcohols with reagents that act as a two-carbon dielectrophile, enabling a one or two-step synthesis of the morpholine ring. This represents a significant improvement in efficiency and sustainability.
Method 2.1: Dehydration of Diethanolamine
One of the oldest industrial methods involves the acid-catalyzed dehydration of diethanolamine or its derivatives.[5] Concentrated sulfuric or hydrochloric acid is used at high temperatures (often >200°C) to promote an intramolecular cyclization.
Causality and Experimental Insight:
-
Mechanism: The strong acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile to displace the water molecule, forming the oxazine ring.
-
Trustworthiness and Limitations: This method is suitable for the synthesis of the parent morpholine on a large scale. However, the extremely harsh conditions (strong acid, high temperature) make it incompatible with most functionalized substrates, limiting its utility in drug discovery and development.[5][6]
Method 2.2: Annulation with Ethylene Sulfate - A Green Chemistry Approach
A recent breakthrough employs ethylene sulfate (ES) as an efficient two-carbon annulating agent.[1][7] This method is notable for its mild conditions, high yields, and excellent functional group tolerance. The key to its success is the ability of ES to selectively mono-alkylate the amine of the amino alcohol.[7][8]
Mechanism and Workflow: The reaction proceeds in two stages:
-
SN2 Attack: The amine of the 1,2-amino alcohol performs a nucleophilic attack on a methylene carbon of ethylene sulfate, opening the cyclic sulfate to form a zwitterionic intermediate. This step is often highly selective for mono-alkylation.[1]
-
Cyclization: The zwitterionic intermediate is then treated with a base (e.g., potassium tert-butoxide, tBuOK) which deprotonates the hydroxyl group, initiating an intramolecular SN2 reaction to close the ring and form the morpholine product, displacing the sulfate as a leaving group.[1][7][8]
Caption: Reaction mechanism for morpholine synthesis using ethylene sulfate.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the specific target molecule, scale, and available resources. The following table summarizes the key features of the discussed methods.
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
| Morpholinone Pathway | Amino alcohol, α-haloacetyl chloride | LiAlH₄ or B₂H₆, Base | Multi-step, Harsh reduction | Moderate-Good | Well-established, reliable for simple substrates | Poor atom economy, limited functional group tolerance[1] |
| Diethanolamine Dehydration | Diethanolamine | Conc. H₂SO₄ or HCl | High temp (>200°C) | Moderate | Inexpensive, suitable for industrial scale parent morpholine | Extremely harsh conditions, very limited substrate scope[5][6] |
| Ethylene Sulfate Annulation | Amino alcohol, Ethylene Sulfate | tBuOK | Mild, often one-pot | High-Excellent | Green, high-yielding, excellent FG tolerance, scalable[1][7] | Ethylene sulfate is a hazardous reagent requiring careful handling |
| Aggarwal Annulation | Amino alcohol | (Vinyl)diphenylsulfonium triflate | Base | High-Excellent | High yields, good scope | Reagents are expensive and have low mass incorporation[1] |
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for researchers.
Protocol 1: Synthesis of N-Benzylmorpholine via Ethylene Sulfate Annulation
This two-step protocol is adapted from the methodology developed by Ortiz et al. and demonstrates the synthesis of a substituted morpholine from a primary amine-containing amino alcohol.[1][7][8]
Step A: Synthesis of the Zwitterionic Intermediate
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-((benzyl)amino)ethan-1-ol (1.51 g, 10.0 mmol, 1.0 equiv) in acetonitrile (20 mL).
-
Addition of Ethylene Sulfate: To the stirring solution, add solid ethylene sulfate (1.37 g, 11.0 mmol, 1.1 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the resulting white solid under high vacuum to afford the zwitterionic intermediate. The product is typically of high purity and can be used in the next step without further purification.
Step B: Cyclization to N-Benzylmorpholine
-
Setup: In a separate dry round-bottom flask under a nitrogen atmosphere, suspend the zwitterionic intermediate (2.75 g, 10.0 mmol, 1.0 equiv) in dry tetrahydrofuran (THF, 30 mL).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (tBuOK, 1.23 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-benzylmorpholine.
Caption: Experimental workflow for the synthesis of N-benzylmorpholine using ethylene sulfate.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link][8]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link][9]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][1]
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link][5]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine?. Retrieved from [Link][10]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link][2][3]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. ResearchGate. Retrieved from [Link][11]
-
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. ResearchGate. Retrieved from [Link][4]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link][7]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in trans-2-(Aminomethyl)cyclohexanol hydrochloride synthesis
Strategic Overview: The "Amphoteric Trap"
Welcome to the technical support hub for the synthesis of trans-2-(aminomethyl)cyclohexanol hydrochloride. Low yields in this synthesis rarely stem from the reaction chemistry itself; rather, they are caused by isolation failures due to the product's amphoteric nature and high water solubility.
This guide prioritizes the Epoxide Opening
Phase 1: The Epoxide Opening (Stereocontrol)
Objective: Convert cyclohexene oxide to trans-2-hydroxycyclohexanecarbonitrile with >90% diastereoselectivity.
The Protocol
-
Reagents: Cyclohexene oxide (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Ytterbium(III) triflate [Yb(OTf)
] (5 mol%). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Mechanism: Lewis acid activation of the epoxide oxygen facilitates the S
2 attack of the cyanide ion. By geometric necessity, the nucleophile attacks from the face opposite the oxygen bridge, locking the product into the trans configuration (Fürst-Plattner rule).
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or wet solvent. | TMSCN hydrolyzes rapidly. Ensure solvents are anhydrous (<50 ppm H |
| Formation of Isonitrile | "Soft" Lewis acid usage or high temp. | Maintain reaction temperature between 0°C and RT. Switch to a "harder" Lewis acid (e.g., AlCl |
| Poor trans Selectivity | S | If the Lewis acid is too strong or solvent too polar, the ring may open via a carbocation intermediate, scrambling stereochemistry. Stick to non-polar solvents (DCM). |
Phase 2: The Reduction (The Yield Bottleneck)
Objective: Reduce the nitrile to the primary amine without forming aluminum emulsions that trap the product.
The Protocol
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.0 eq) in dry THF. -
Temperature: 0°C addition, reflux for 2-4 hours.
-
Quench: The Fieser Method (Mandatory).
Critical Workflow: The Fieser Quench
Many chemists lose 30-50% of their yield here by using a standard acid quench, which creates a slimy aluminum hydroxide gel that occludes the amino alcohol.
For every
-
Dilute reaction with diethyl ether (wet ether is fine).
-
Slowly add
mL of Water . -
Add
mL of 15% Aqueous NaOH . -
Add
mL of Water . -
Warm to RT and stir for 15 minutes. A granular, white precipitate will form.
-
Filter the granular solid; the product is in the filtrate.
Phase 3: Isolation & Salt Formation (The "Art")
Objective: Recover the water-soluble amine and convert to the HCl salt.
The Protocol
-
Extraction: If the filtrate from Phase 2 still contains water, do not use simple ether extraction. The product prefers water. Use CHCl
:Isopropanol (3:1) for extraction from the aqueous phase. -
Salt Formation: Dissolve the crude free base in dry ethanol or diethyl ether.
-
Acidification: Bubble dry HCl gas or add 2M HCl in ether dropwise. Do not use aqueous HCl , or you will return to the solubility trap.
Troubleshooting Guide: Phase 3
| Symptom | Probable Cause | Corrective Action |
| No Precipitate on Acidification | Product is hygroscopic/wet. | The HCl salt is extremely hygroscopic. If water is present, it forms an oil. Dry the organic phase thoroughly (Na |
| Sticky Gum instead of Solid | Impurities or excess HCl. | Triturate the gum with cold acetone or diethyl ether. Sonication often induces crystallization. Recrystallize from EtOH/Et |
| Yield Loss to Aqueous Layer | pH < 10 during extraction. | The amine must be fully deprotonated. Ensure the aqueous layer pH > 12 before extraction. Saturate the aqueous layer with NaCl ("Salting out"). |
Visualizing the Pathway
The following diagram illustrates the critical decision points and stereochemical logic.
Caption: Synthetic workflow highlighting the stereochemical pathway and critical yield-loss checkpoints (Fieser quench and pH control).
Frequently Asked Questions (FAQs)
Q: Can I use NaCN instead of TMSCN?
A: Yes, but you must use a phase transfer catalyst or a solvent system that dissolves the cyanide salt (e.g., Ethanol/Water or LiClO
Q: My product is an oil after HCl addition. How do I get a solid? A: This is common. The salt is hygroscopic.
-
Evaporate the solvent completely to get the oil.
-
Add a small amount of anhydrous ethanol to dissolve it.
-
Add a large excess of diethyl ether until cloudy.
-
Place in the freezer (-20°C) overnight. Scratch the glass with a spatula to induce nucleation.
Q: Why not use catalytic hydrogenation for the nitrile?
A: Hydrogenation (e.g., Raney Ni, H
References
-
Regioselective and Stereoselective Ring Opening of Epoxides
- Title: "Regiospecific and chemoselective ring opening of epoxides with trimethylsilyl cyanide-potassium cyanide/18-crown-6 complex"
- Source: Journal of Organic Chemistry (via Thieme Connect/PubChem)
-
URL:[Link]
-
Reduction Protocols & Workup
-
Lewis Acid Catalysis in Epoxide Opening
-
General Synthesis of trans-2-Aminocyclohexanol
- Title: "A multigram synthesis of trans-2-aminocyclohexanol hydrochloride"
- Source: ResearchG
-
URL:[Link]
Sources
Technical Support Center: Purification of trans-2-(Aminomethyl)cyclohexanol Hydrochloride
[1]
Technical Data & Solubility Profile
Before initiating purification, verify the physicochemical properties of your target compound.[1] Confusion between 2-aminocyclohexanol and 2-(aminomethyl)cyclohexanol is a common source of error; ensure you are working with the aminomethyl variant.[1]
| Property | Specification | Notes |
| Compound Name | trans-2-(Aminomethyl)cyclohexanol hydrochloride | CAS: 24948-05-8 (HCl salt) |
| Molecular Formula | C₇H₁₅NO[1][2][3][4][5] · HCl | MW: 165.66 g/mol |
| Melting Point | 210–212 °C | Sharp melt indicates high purity [1].[1][2] |
| Solubility (High) | Water, Methanol, Ethanol | Dissolves readily, especially when heated.[1] |
| Solubility (Low) | Ethyl Acetate, Diethyl Ether, Hexane | Used as anti-solvents.[1] |
| Hygroscopicity | High | The HCl salt absorbs atmospheric moisture rapidly.[1][2] |
Standard Operating Procedure (SOP): Recrystallization
Objective: Isolate chemically pure trans-isomer from crude reaction mixtures or resolve diastereomeric mixtures (cis/trans) where the trans-salt is thermodynamically more stable and less soluble.
The "Golden Path" Protocol
Solvent System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent)[1][2]
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add absolute ethanol (minimum volume required to wet the solid).[1]
-
Heat the mixture to near-reflux (~75°C).
-
Add more ethanol dropwise just until the solid dissolves completely.
-
Critical Step: If colored impurities are present, add activated charcoal (1-2% w/w), stir for 10 mins, and filter hot through a pre-warmed Celite pad.[1][2]
-
-
Nucleation & Anti-Solvent Addition:
-
Crystallization:
-
Isolation:
Troubleshooting Matrix
This section addresses specific failure modes reported by users.
Issue 1: "The product oiled out instead of crystallizing."
Diagnosis: This is the most common failure with amino-alcohol salts.[1][2] It occurs when the solution separates into two liquid phases (solvent + solute-rich oil) before the crystal lattice can form, usually due to cooling too rapidly or using a solvent system with a boiling point higher than the melting point of the solvated salt.[1][2]
Corrective Actions:
-
The "Seeding" Technique: Re-heat the oil to dissolve it.[1][2] Add a single "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1][2]
-
Adjust Solvent Ratio: You likely added too much anti-solvent (Ethyl Acetate).[1][2] Add more Ethanol to redissolve, then cool very slowly.[1]
-
Temperature Control: Do not use an ice bath immediately. Let the flask sit at ambient temperature for 4–6 hours.
Issue 2: "My yield is below 40%."
Diagnosis: The compound is highly soluble in alcohols.[1][2] Too much solvent was used during the dissolution step.[1][2] Corrective Actions:
-
Concentrate Mother Liquor: Do not discard the filtrate. Rotovap it down to 20% of its original volume and repeat the cooling process to harvest a "second crop."
-
Solvent Switch: Switch to Isopropanol (IPA) instead of Ethanol. The solubility of the HCl salt is lower in IPA, potentially improving recovery.[1]
Issue 3: "The Melting Point is broad (e.g., 195–205°C)."
Diagnosis: Presence of the cis-isomer or wet salt.[1][2] Corrective Actions:
-
Drying: Ensure the sample is bone-dry.[1][2] Water lowers and broadens the melting point.[1]
-
Recrystallize Again: The trans-isomer packs better in the crystal lattice.[1][2] A second recrystallization from Ethanol/Ethyl Acetate will preferentially remove the cis-isomer (which stays in the mother liquor).[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling the crude material.
Figure 1: Logic flow for the purification of trans-2-(aminomethyl)cyclohexanol HCl, including oiling-out remediation.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: While the compound is soluble in water, we strongly advise against it for recrystallization.[1] Recovering the salt from water is energy-intensive and often leads to hydration issues.[1][2] Water is also difficult to remove completely, which will depress your melting point.[1]
Q: How do I distinguish the trans product from the cis impurity without X-ray crystallography? A: ¹H NMR is the standard method.[1][2]
-
Coupling Constants: Look at the proton at the C1 position (attached to the hydroxyl group).[1] In the trans-isomer (diequatorial conformation in the salt), the coupling constant (
) with the adjacent axial proton is typically larger (~10 Hz , axial-axial coupling) compared to the cis-isomer (axial-equatorial, ~3-4 Hz ) [2].[1][2]
Q: My salt turned into a sticky gum on the filter paper. Why? A: This is hygroscopicity in action.[1][2] The HCl salt pulls moisture from the air immediately.[1][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for NMR coupling constants in cyclohexane systems).
-
Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1][2] (Standard reference for amino-salt purification techniques).
Sources
- 1. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 4. Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 24948-05-8 [smolecule.com]
Technical Support Center: Overcoming Challenges in the Ammonolysis of Cyclohexene Oxide
Welcome to the technical support center for the ammonolysis of cyclohexene oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in the synthesis of 2-aminocyclohexanol and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the ammonolysis of cyclohexene oxide, providing potential causes and actionable solutions based on established chemical principles and experimental observations.
Problem 1: Low or No Conversion of Cyclohexene Oxide
Question: I am observing very little or no consumption of my cyclohexene oxide starting material. What could be the issue?
Possible Causes:
-
Insufficient Reaction Temperature: The ammonolysis of epoxides can be slow at room temperature.[1] Elevated temperatures are often necessary to achieve a reasonable reaction rate.[2]
-
Low Concentration of Ammonia: Ammonia acts as the nucleophile in this reaction. A low concentration will result in a slower reaction rate.
-
Poor Mixing in a Biphasic System: If using aqueous ammonia, the reaction mixture may be biphasic, leading to poor contact between the reactants and a consequently slow reaction.
Suggested Solutions:
-
Increase Reaction Temperature: Consider heating the reaction mixture. For instance, reactions are often conducted at temperatures ranging from 60-65°C.[3] For even higher temperatures, the use of a sealed tube or an autoclave is necessary to prevent the loss of volatile ammonia and to handle the resulting pressure.[2][4]
-
Use a Large Excess of Ammonia: Employing a significant excess of ammonia (e.g., 10 equivalents or more relative to the cyclohexene oxide) can increase the reaction rate.[3][4]
-
Improve Solubility and Mixing:
-
Vigorous stirring is essential to maximize the interfacial area in a two-phase system.
-
Consider using a co-solvent like ethanol to create a homogeneous reaction mixture. An alcoholic solution of ammonia is a common reagent for this type of reaction.[5]
-
-
Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction, even at room temperature.[6][7][8]
Problem 2: Poor Selectivity for the Primary Amine (Formation of Secondary and Tertiary Amines)
Question: My reaction is producing a significant amount of secondary and tertiary amine by-products. How can I improve the selectivity for the desired primary amine?
Possible Causes:
-
Relative Nucleophilicity: The primary amine product (2-aminocyclohexanol) is often more nucleophilic than ammonia itself. This allows it to compete with ammonia in reacting with the remaining cyclohexene oxide, leading to the formation of secondary amines.[1]
-
Insufficient Excess of Ammonia: If the concentration of ammonia is not sufficiently high, the relative concentration of the primary amine product increases as the reaction progresses, making the side reaction more probable.[1]
Suggested Solutions:
-
Utilize a Large Excess of Ammonia: The most effective way to favor the formation of the primary amine is to use a large excess of ammonia.[3][4] This ensures that the concentration of ammonia is always significantly higher than that of the primary amine product, minimizing the likelihood of the latter reacting with the epoxide.
-
Control Reactant Concentration: Keeping the concentration of the epoxide low (e.g., ≤ 40 mM) can also help to suppress the formation of these dimeric by-products.[1]
Table 1: Effect of Ammonia to Epoxide Ratio on Product Distribution
| Molar Ratio (Ammonia:Epoxide) | Primary Amine Yield | Secondary/Tertiary Amine Formation | Reference |
| Low (e.g., 2:1) | Lower | Significant | [1] |
| High (e.g., 10:1 or greater) | High | Minimized | [3][4] |
Problem 3: Formation of 1,2-Cyclohexanediol By-product
Question: I am observing the formation of 1,2-cyclohexanediol in my reaction mixture. What is causing this and how can I prevent it?
Possible Causes:
-
Hydrolysis of the Epoxide: The presence of water in the reaction mixture can lead to the hydrolysis of cyclohexene oxide, especially under acidic or elevated temperature conditions, to form 1,2-cyclohexanediol.[9][10]
-
Reaction Conditions: The use of aqueous ammonia inherently introduces water into the system.
Suggested Solutions:
-
Minimize Water Content: If diol formation is a significant issue, consider using anhydrous ammonia in an organic solvent instead of aqueous ammonia.
-
Control Reaction Temperature: While elevated temperatures can increase the rate of ammonolysis, they can also accelerate the rate of hydrolysis. An optimal temperature should be found that favors aminolysis over hydrolysis.
-
pH Control: The rate of hydrolysis can be pH-dependent. Ensuring the reaction mixture remains basic can help to minimize acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
The ammonolysis of cyclohexene oxide typically proceeds via an S_N2 mechanism, especially under neutral or basic conditions.[11][12] This results in the nucleophilic attack of ammonia on one of the epoxide carbons, leading to an inversion of configuration at that center. The overall result is the formation of trans-2-aminocyclohexanol.
Q2: Should I use a catalyst? If so, what kind?
While the reaction can be performed without a catalyst, it is often slow.[6] Lewis acids are effective catalysts for the ring-opening of epoxides and can significantly accelerate the reaction, often allowing it to proceed at room temperature.[7][8][13] Examples of effective Lewis acids include yttrium chloride (YCl₃) and various metal triflates (e.g., Sc(OTf)₃).[1][13] The choice of catalyst may depend on factors such as cost, availability, and tolerance to other functional groups in the substrate.
Q3: What is the best solvent for this reaction?
The choice of solvent depends on the specific reaction conditions.
-
Aqueous Ammonia: This is a common and inexpensive option, but it can lead to a biphasic system and the potential for hydrolysis by-products.[9]
-
Alcohols (e.g., Ethanol, Methanol): These are often used as co-solvents with aqueous ammonia or as solvents for anhydrous ammonia to create a homogeneous reaction mixture.[1][5]
-
Solvent-Free: Some catalyzed reactions, particularly with Lewis acids, can be run under solvent-free conditions, which can be advantageous from a green chemistry perspective.[8][13]
Q4: How can I monitor the progress of my reaction?
Standard chromatographic and spectroscopic techniques can be used to monitor the reaction.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of the cyclohexene oxide starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively monitor the consumption of the starting material and the formation of the product and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion of the starting material and the relative ratios of the products in the crude reaction mixture.[1]
Q5: What are the key safety precautions for this reaction?
-
Pressure: When heating ammonia in a sealed vessel, significant pressure can build up. It is crucial to use appropriate pressure-rated equipment, such as a sealed tube or an autoclave, and to take all necessary safety precautions.[3][4]
-
Toxicity and Corrosivity: Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Flammability: Cyclohexene oxide and many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the S_N2 pathway for the ammonolysis of cyclohexene oxide, leading to the formation of trans-2-aminocyclohexanol and the potential side reaction with the product to form a secondary amine.
Caption: S_N2 mechanism of cyclohexene oxide ammonolysis.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues in the ammonolysis of cyclohexene oxide.
Caption: Troubleshooting workflow for ammonolysis.
Experimental Protocols
Protocol 1: Standard Ammonolysis of Cyclohexene Oxide in an Autoclave
This protocol is adapted from procedures described for high-yield synthesis of racemic trans-2-aminocyclohexanol.[3][4]
-
Safety Precautions: This reaction should be performed in a properly functioning fume hood. An autoclave or a high-pressure reactor is required. Ensure you are trained in the use of high-pressure equipment.
-
Reaction Setup:
-
Reaction:
-
Seal the autoclave according to the manufacturer's instructions.
-
Heat the mixture to 60-65°C and stir for 4 hours.[3]
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
If a precipitate (secondary amine by-product) has formed, remove it by filtration.[3]
-
Concentrate the aqueous ammonia solution under normal pressure to remove excess ammonia.[3]
-
Further concentrate the reaction solution under reduced pressure.[3]
-
The resulting crude trans-2-aminocyclohexanol can be purified by distillation or crystallization.[4]
-
Protocol 2: Lewis Acid-Catalyzed Ammonolysis at Room Temperature
This protocol is a general representation based on the use of Lewis acids to promote the reaction under milder conditions.[8][13]
-
Safety Precautions: Perform the reaction in a well-ventilated fume hood.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene oxide (1 equivalent) in a suitable solvent such as ethanol or perform the reaction neat.
-
Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%).
-
-
Reaction:
-
Add a solution of ammonia in alcohol (e.g., 7N ammonia in methanol) or bubble anhydrous ammonia gas through the solution. Use a large excess of ammonia.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
-
References
Sources
- 1. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 4. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for trans-2-(Aminomethyl)cyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of trans-2-(Aminomethyl)cyclohexanol hydrochloride. Our focus is to furnish you, our fellow scientists and researchers, with the critical data and experimental rationale needed to select and implement the most suitable analytical method for your specific application.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.
Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Principle & Rationale:
This compound lacks a significant UV chromophore, making direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization strategy is employed. The primary amine group of the analyte is reacted with a derivatizing agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to attach a highly UV-active FMOC group. This allows for sensitive detection using a standard UV detector. The separation is then achieved on a reverse-phase C18 column.[2]
This approach is selected for its ability to transform a "UV-invisible" molecule into one that can be readily quantified with high sensitivity and specificity using common laboratory equipment.
Experimental Protocol: HPLC-UV
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing the analyte to an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of a borate buffer solution (pH ~9).
-
Add 1 mL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile) and vortex immediately.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Quench the reaction by adding 1 mL of a glycine solution to react with excess FMOC-Cl.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (for the FMOC adduct).
-
Injection Volume: 20 µL.
-
-
Validation Parameters (ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the derivatized standard, and a spiked placebo to ensure no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results.
-
HPLC Workflow Diagram```dot
Caption: GC with silylation derivatization workflow.
Comparative Performance Data
The following table summarizes the typical performance characteristics observed during the validation of the two methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Validation Parameter | HPLC-UV with Pre-Column Derivatization | GC-FID with Silylation |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 150 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| LOD (µg/mL) | ~0.3 | ~1.5 |
| LOQ (µg/mL) | ~1.0 | ~5.0 |
| Sample Throughput | Moderate (derivatization step) | Moderate (derivatization & bake-out) |
| Selectivity | High | Very High |
| Robustness | Good | Good |
Discussion and Recommendations
HPLC-UV with Pre-Column Derivatization:
-
Strengths: This method generally offers higher sensitivity, as evidenced by the lower LOD and LOQ values. The derivatization reaction is typically robust and can be performed at room temperature. The use of aqueous-organic mobile phases makes it compatible with a wide range of sample matrices.
-
Considerations: The stability of the derivatized product should be evaluated to ensure consistent results over the analysis sequence. The derivatizing agent and its byproducts can sometimes introduce interfering peaks if the chromatography is not optimized.
GC-FID with Silylation:
-
Strengths: GC provides excellent resolving power, which is particularly beneficial for separating the analyte from structurally similar impurities. The FID is a robust, universal detector for organic compounds, offering a wide linear range.
-
Considerations: The derivatization process requires heating and must be performed in anhydrous conditions, as silylation reagents are sensitive to moisture. The injector and column can be susceptible to contamination from non-volatile sample components or derivatization byproducts, necessitating regular maintenance.
The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the assay.
-
For applications requiring high sensitivity and the quantification of trace levels, the HPLC-UV method with pre-column derivatization is generally superior.
-
For assays where high selectivity is paramount, or when analyzing complex matrices where baseline resolution from other components is critical, the GC-FID method is an excellent choice.
Both methods, when properly validated according to ICH guidelines, are capable of providing accurate and reliable data for quality control and research purposes. [5]The ultimate decision should be based on a comprehensive assessment of the analytical needs, available instrumentation, and the nature of the samples to be analyzed.
References
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Vertex AI Search.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved February 2, 2026, from [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. In USP-NF. Rockville, MD: United States Pharmacopeial Convention. Retrieved February 2, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). European Pharmacopoeia (Ph. Eur.) 11th Edition. Strasbourg, France: Council of Europe. Retrieved February 2, 2026, from [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Retrieved February 2, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(Aminomethyl)cyclohexan-1-ol on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]
Sources
Technical Guide: Enantiomeric Purity Analysis of trans-2-(Aminomethyl)cyclohexanol HCl
Topic: Evaluating the Purity of Enantiopure trans-2-(Aminomethyl)cyclohexanol Hydrochloride Content Type: Technical Comparison & Protocol Guide
Executive Summary
This compound is a critical chiral building block, widely utilized in the synthesis of Trost ligands and complex pharmaceutical intermediates. Its enantiopure form (typically (1R,2R) or (1S,2S)) dictates the stereochemical outcome of downstream asymmetric catalysis.
However, this molecule presents a distinct analytical challenge: it lacks a significant UV chromophore , rendering standard UV-HPLC invisible without modification. Furthermore, as a hydrochloride salt, it requires specific neutralization steps prior to derivatization.
This guide evaluates three distinct methodologies for purity assessment, recommending a Benzoylation-Chiral HPLC workflow as the robust "Gold Standard" for Quality Control (QC), while positioning Mosher’s Analysis (NMR) as the definitive method for absolute configuration assignment.
Part 1: The Analytical Challenge
Before selecting a method, researchers must acknowledge the inherent physicochemical hurdles of this substrate:
-
UV Invisibility: The molecule consists solely of sigma bonds (C-C, C-H, C-N, C-O). It does not absorb in the standard UV range (254 nm). Detection at low wavelengths (200–210 nm) is prone to solvent noise and lack of specificity.
-
Salt Interference: The HCl moiety can interfere with base-catalyzed derivatization reactions if not properly scavenged (e.g., with Triethylamine or Carbonate).
-
Nucleophilic Competition: The molecule contains both a primary amine and a secondary alcohol. Derivatization protocols must be selective for the amine (chemoselective) or exhaustively derivatize both to prevent mixed species.
Part 2: Comparative Analysis of Methodologies
The following matrix compares available techniques based on precision, throughput, and equipment requirements.
| Feature | Method A: Polarimetry (Optical Rotation) | Method B: Mosher's Analysis (¹H-NMR) | Method C: Derivatization + Chiral HPLC (Recommended) |
| Principle | Rotation of polarized light | Diastereomeric shift differences via chiral auxiliary | Chromatographic separation of enantiomers (UV-tagged) |
| Selectivity | Low (Aggregate value only) | High (Structural proof) | Very High (Quantifies trace enantiomer) |
| LOD (Limit of Detection) | High (>10 mg/mL required) | Medium (~1-5% impurity) | Low (<0.1% impurity) |
| Throughput | High (Minutes) | Low (Hours/Sample) | High (Automated sequences) |
| Primary Use Case | Goods Inward / Rough Check | Absolute Configuration Assignment | Routine QC & Release Testing |
| Key Limitation | Blind to chemical impurities; easily skewed by solvent | Expensive; requires high purity sample | Requires sample prep (derivatization) |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical workflow based on laboratory capabilities and data requirements.
Part 3: Detailed Protocols
Protocol 1: The QC Workhorse (Benzoylation + Chiral HPLC)
Objective: Attach a UV-active chromophore (Benzoyl group) to the primary amine to enable high-sensitivity UV detection on a standard Chiral HPLC column.
Reagents:
-
Analyte: trans-2-(Aminomethyl)cyclohexanol HCl[1]
-
Reagent: Benzoyl Chloride (BzCl)
-
Base: Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Free-Basing & Derivatization:
-
Dissolve 10 mg of the amino alcohol HCl salt in 1.0 mL DCM.
-
Add 3.0 equivalents of TEA (neutralizes HCl and acts as proton scavenger).
-
Cool to 0°C. Add 1.1 equivalents of Benzoyl Chloride dropwise.
-
Mechanism:[2][3][4][5] The primary amine is significantly more nucleophilic than the secondary alcohol. Under these controlled conditions, N-benzoylation occurs preferentially over O-benzoylation, yielding N-(2-hydroxycyclohexyl)methyl)benzamide.
-
-
Quench & Workup:
-
After 30 mins, add 0.5 mL water to quench excess BzCl.
-
Extract the organic layer, dry over MgSO₄, and filter.
-
Evaporate solvent and reconstitute in Mobile Phase (e.g., Hexane/Ethanol).
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15, isocratic).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 254 nm (The benzamide moiety absorbs strongly here).
-
Temperature: 25°C.
-
Data Interpretation:
Calculate Enantiomeric Excess (% ee) using the peak areas of the major enantiomer (
Protocol 2: Structural Validation (Mosher's NMR)
Objective: Determine absolute configuration or validate purity without a chiral column by creating diastereomers using Mosher's Acid Chloride (MTPA-Cl).
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (high enantiomeric purity required).
-
Deuterated Chloroform (CDCl₃).
-
Pyridine (d5-pyridine optional, or standard pyridine).
Step-by-Step Workflow:
-
Sample Preparation (Double Derivatization):
-
Prepare two NMR tubes.
-
Tube A: 5 mg Analyte + Pyridine + (R)-MTPA-Cl.
-
Tube B: 5 mg Analyte + Pyridine + (S)-MTPA-Cl.
-
Allow reaction to proceed for 1-2 hours (ensure complete conversion of the amine).
-
-
NMR Acquisition:
-
Acquire ¹H-NMR (and ¹⁹F-NMR if available) for both samples.
-
-
Analysis:
-
The reaction creates diastereomeric amides.[8]
-
In an enantiopure sample, Tube A will show a single set of signals, and Tube B will show a single set of signals (at slightly different chemical shifts).
-
In a racemic or impure sample, both sets of signals will appear in a single tube, separated by distinct chemical shift differences (
).
-
Visualization of Derivatization Logic:
Figure 2: Workflow for Mosher's analysis. Distinct diastereomers allow quantification of enantiomeric purity via NMR integration.
Part 4: Expert Commentary & Troubleshooting
1. The "False Racemate" Risk: When using Benzoyl Chloride (Method C), ensure the reaction goes to completion. If you have under-derivatized material, the free amine might elute at a different time, but it will not be UV visible. However, if you produce N,O-dibenzoyl species (over-reaction), you will see new peaks.
-
Solution: Stick to 1.1 eq of Benzoyl Chloride at 0°C to favor the amide (kinetic control).
2. Solubility Issues: The HCl salt is water-soluble but organic-insoluble. The addition of TEA in Step 1 of Protocol 1 is critical to solubilize the amine in DCM for the reaction to occur.
3. Reference Standards: Always run a "Racemic Standard" first. You cannot calculate %ee if you do not know the retention time of the minor enantiomer. Prepare the racemate by mixing equal parts of (1R,2R) and (1S,2S) or derivatizing a racemic starting material.
References
-
FDA Guidance on Stereoisomeric Drugs. FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[2][9][10] (1992).[2][4][9][10][11] U.S. Food and Drug Administration.[2][4][10][11] Link
-
Mosher's Method Protocol. Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of alcohols and amines using Mosher ester/amide analysis.[8][12] Nature Protocols.[12] Link[12]
-
Chiral Analysis of Amino Alcohols. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (2021).[13] Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). Link
-
Derivatization Strategies. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. (2010). Journal of Chromatography A. Link
Sources
- 1. Buy this compound | 24948-05-8 [smolecule.com]
- 2. hhs.gov [hhs.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Benchmarking Next-Generation pH-Sensitive Conformational Switches: A Comparative Technical Guide
Executive Summary: The Acidic Targeting Challenge
The targeting of acidic microenvironments—specifically the tumor microenvironment (TME, pH 6.5–6.[1]8) and endosomal compartments (pH 5.5–6.0)—relies on molecular switches that undergo sharp, reversible conformational changes.[1] While the pH (Low) Insertion Peptide (pHLIP) remains the gold standard, next-generation rationally designed variants (e.g., "Sharp-Transition Peptides" or STPs) aim to improve solubility, tune the pKa to narrower physiological windows, and increase insertion kinetics.[1]
This guide provides a rigorous framework for benchmarking novel pH-sensitive switches against established standards. It moves beyond basic characterization to thermodynamic validation, ensuring that your candidate molecule is not just pH-responsive, but possesses the biophysical integrity required for in vivo efficacy.[1]
Mechanistic Architecture & Logic
To benchmark a new compound, one must first map its behavior against the canonical 3-State Model established by pHLIP.[1] A successful switch must navigate these states thermodynamically, driven by the protonation of key carboxyl groups (Asp/Glu).[1]
The 3-State Kinetic Model
-
State I (Soluble): At neutral pH, the peptide is unstructured and soluble.[1]
-
State II (Interfacial): The peptide adsorbs to the membrane surface but remains unstructured.[1]
-
State III (Inserted): At acidic pH, protonation increases hydrophobicity, driving the peptide to fold into a transmembrane helix.[1][2]
Critical Benchmarking Metric: The sharpness of the transition (Cooperativity) and the midpoint (pKa).[1] A "better" switch for TME targeting requires a pKa closer to 6.5 and a steeper Hill slope than native pHLIP.[1]
Figure 1: The 3-State thermodynamic cycle of pH-dependent membrane insertion. Benchmarking focuses on the energy barrier between State II and State III.
Comparative Benchmarking Metrics
The following table synthesizes the core parameters you must extract to objectively compare a new candidate against the pHLIP (WT) standard.
| Parameter | Definition | Benchmark (pHLIP WT) | Desired "Next-Gen" Trait |
| Apparent pKa | pH at which 50% insertion occurs. | ~6.0 | 6.5 – 6.8 (For TME targeting) |
| Cooperativity ( | Hill coefficient; sharpness of the transition. | ~2.0 – 3.0 | > 4.0 (Binary "On/Off" switching) |
| Gibbs free energy of insertion (State II | ~ -1.8 kcal/mol | < -2.5 kcal/mol (Higher stability) | |
| Blue Shift ( | Trp fluorescence shift upon insertion. | ~15-20 nm | > 20 nm (Deeper insertion) |
| Rev. Efficiency | % of structure recovered upon pH increase. | > 90% | > 95% (Prevents entrapment) |
Experimental Protocols & Validation
Experiment A: pH-Dependent Circular Dichroism (CD) Spectroscopy
Objective: Quantify the coil-to-helix transition and determine apparent pKa.
Causality: Alpha-helices exhibit a distinct double-minimum signal at 208 nm and 222 nm. Monitoring ellipticity at 222 nm (
Protocol
-
Liposome Preparation:
-
Prepare Large Unilamellar Vesicles (LUVs) using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
-
Why LUVs? Unlike sonicated SUVs, extruded LUVs (100 nm) have lower curvature strain, providing a thermodynamically stable membrane mimic that prevents artificial insertion artifacts.[1]
-
Hydrate lipid film in 10 mM phosphate buffer.[1] Extrude 15-20 times through a 100 nm polycarbonate filter.[1]
-
-
Sample Incubation:
-
Mix peptide (final conc. 5-7
M) with LUVs (lipid:peptide molar ratio ~200:1).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Incubate for 30 mins at room temperature to establish State II equilibrium.
-
-
Titration Workflow:
-
Measurement:
-
Record spectra (190–260 nm) on a spectropolarimeter (e.g., Jasco J-1500).
-
Track Molar Ellipticity at 222 nm.[1]
-
Data Analysis (The Henderson-Hasselbalch Fit)
Fit the normalized ellipticity data to the modified Henderson-Hasselbalch equation to derive pKa and cooperativity (
Where
Experiment B: Tryptophan (Trp) Fluorescence Emission
Objective: Verify physical insertion into the hydrophobic bilayer core.[1]
Causality: Tryptophan fluorescence is sensitive to the polarity of its environment.[1] A shift in maximum emission (
Protocol
-
Sample Prep: Identical to CD (Peptide + POPC LUVs).
-
Excitation: Set excitation wavelength (
) to 280 nm (or 295 nm to selectively excite Trp and minimize Tyr contribution). -
Emission Scan: Scan from 300 nm to 400 nm.
-
Validation Check:
-
Blue Shift: Calculate
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Quenching: Use soluble quenchers (e.g., Acrylamide or KI).[1] If the peptide is truly inserted, the Stern-Volmer constant (
) should decrease significantly at low pH, proving the Trp is shielded from the aqueous phase.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Experiment C: Liposome Leakage Assay (Membrane Integrity)
Objective: Ensure the switch inserts without destroying the membrane (pore formation vs. lysis). Causality: A good switch should insert cleanly. If it acts like a detergent, it is toxic.[1]
-
Encapsulation: Prepare LUVs containing 50 mM Calcein (self-quenching concentration).
-
Purification: Remove unencapsulated calcein via Size Exclusion Chromatography (Sephadex G-50).[1]
-
Assay: Add peptide at low pH.
-
Readout:
Workflow Visualization
The following diagram outlines the rigorous benchmarking workflow required to validate a new pH-switch candidate.
Figure 2: Integrated workflow for biophysical validation. Parallel execution of structural (CD), positional (Fluorescence), and integrity (Leakage) assays is required.[1]
References
-
Reshetnyak, Y. K., et al. (2006).[1] "Mechanism of pH-dependent membrane insertion of the pHLIP peptide." Proceedings of the National Academy of Sciences, 103(17), 6460–6465.[1] [1]
-
Andreev, O. A., et al. (2010).[1] "Mechanism and uses of a membrane peptide that targets tumors and other acidic tissues."[1][2][3][4] Nature Reviews Cancer, 10, 107–107.[1]
-
Kelly, S. M., et al. (2005).[1] "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.[1]
-
Ladokhin, A. S. (2013).[1] "Fluorescence Spectroscopy in Peptide and Protein Analysis." Encyclopedia of Analytical Chemistry. [1]
-
Warburg, O. (1956).[1] "On the origin of cancer cells."[1] Science, 123(3191), 309-314.[1] (Foundational context for tumor acidity).[1][5][6]
Sources
- 1. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. "Design and Development of pH-Sensitive Peptides for Cancer Diagnostics" by Ramona Cosmina Adochite [digitalcommons.uri.edu]
- 4. Frontiers | Targeting diseased tissues by pHLIP insertion at low cell surface pH [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Hypoxic and Acidic Tumor Microenvironment with pH-Sensitive Peptides [mdpi.com]
A Senior Application Scientist's Guide to Efficacy Studies: Comparing In Vitro and In Vivo Models for Trans-2-Aminocyclohexanol Derivatives
In the landscape of modern drug discovery, particularly in oncology, the journey from a promising chemical scaffold to a viable therapeutic candidate is both complex and rigorous. The trans-2-aminocyclohexanol framework has emerged as a compelling starting point for novel anticancer agents, with derivatives showing significant potential.[1][2][3] This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating the efficacy of these derivatives. Our focus is to illuminate the causal links between experimental design and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.
Part 1: The In Vitro Approach — High-Throughput Screening and Mechanistic Insights
In vitro studies are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and highly controlled environment to assess the direct effects of a compound on biological systems, typically cultured cells.[4][5] This approach is indispensable for initial screening of large compound libraries and for elucidating the mechanism of action.
Causality in Experimental Design: Why We Start Here
The primary goal of in vitro testing is to establish a direct biological effect in a simplified, reductionist system. By eliminating the complexities of a whole organism (e.g., metabolism, immune response, tissue barriers), we can directly measure a compound's potency and its specific cellular consequences. For a novel trans-2-aminocyclohexanol derivative, a key initial question is: "Does this compound kill cancer cells, and if so, at what concentration?"
A cornerstone assay for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of cells as a proxy for their viability.[6] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[6] A decrease in purple color formation in treated cells compared to untreated controls indicates a loss of viability.
Workflow for In Vitro Efficacy Screening
The following diagram outlines a typical workflow for the initial in vitro evaluation of a new chemical entity (NCE) like a trans-2-aminocyclohexanol derivative.
Caption: Workflow for in vitro screening and lead identification.
Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
Test compound (e.g., a trans-2-aminocyclohexanol derivative), dissolved in DMSO.
-
Cancer cell line (e.g., HT-29 colorectal adenocarcinoma).
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS).
-
96-well flat-bottom plates.
-
MTT reagent (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
-
Controls are critical:
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.1%). This control defines 100% cell viability.
-
Medium Blank: Wells containing only medium (no cells) to measure background absorbance.
-
Positive Control: (Optional but recommended) A known cytotoxic drug (e.g., Doxorubicin) to validate the assay's responsiveness.
-
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: The In Vivo Approach — Assessing Systemic Efficacy and Tolerability
While in vitro assays are powerful, they cannot predict a drug's behavior in a complex, whole organism.[9] In vivo studies, typically in animal models, are essential for evaluating a compound's overall therapeutic potential, including its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[10][11][12]
Causality in Experimental Design: The Whole-Organism Question
The central question for in vivo studies is: "Can the compound inhibit tumor growth in a living animal at a dose that is well-tolerated?" This introduces critical variables not present in vitro, such as:
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[13]
-
Pharmacodynamics (PD): What the drug does to the body (the relationship between drug concentration and effect).[13][14]
A widely used and robust model for oncology is the human tumor xenograft model , where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice).[15] This allows the tumor to grow in a living system, enabling the assessment of a systemically administered drug's ability to control its growth.[16]
Bridging In Vitro Data to In Vivo Design
The IC50 value from in vitro studies is a crucial starting point, but it doesn't directly translate to an effective in vivo dose. The goal is to achieve and maintain a concentration of the drug at the tumor site that is above the effective concentration determined in vitro. This is where the interplay between PK and PD becomes paramount.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Protocol: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound in an immunodeficient mouse model.
Materials:
-
Lead compound (e.g., a selected trans-2-aminocyclohexanol derivative).
-
Appropriate vehicle for drug formulation (e.g., saline, 5% DMSO in corn oil).
-
6-8 week old female athymic nude mice.[15]
-
Human cancer cell line (e.g., HT-29) prepared in a sterile suspension.
-
Digital calipers, animal scales.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million HT-29 cells into the right flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume ≈ 0.5 x Length x Width²). When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Receives the vehicle on the same schedule as the treatment groups.
-
Group 2 (Test Compound, Low Dose): e.g., 10 mg/kg.
-
Group 3 (Test Compound, High Dose): e.g., 50 mg/kg.
-
Group 4 (Positive Control): A standard-of-care chemotherapy for this cancer type.
-
-
Treatment Administration: Administer the compound and vehicle via the determined route (e.g., intraperitoneal injection or oral gavage) daily for 21 days.
-
Monitoring (Self-Validation):
-
Efficacy: Measure tumor volume and body weight 2-3 times per week.[17]
-
Tolerability: Monitor body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and any adverse reactions. A body weight loss exceeding 15-20% is a common endpoint criterion.
-
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period is complete.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Analyze body weight data to assess toxicity.
-
Part 3: The In Vitro-In Vivo Correlation (IVIVC) — Bridging the Gap
The ultimate goal of preclinical studies is to establish a meaningful in vitro-in vivo correlation (IVIVC).[18][19] This is a predictive mathematical model that relates an in vitro property (like IC50) to an in vivo response (like TGI).[20] A strong IVIVC is a cornerstone of a successful drug development program.
Interpreting the Data: A Comparative View
Let's consider a hypothetical trans-2-aminocyclohexanol derivative, "Compound-X," to illustrate the comparison.
| Parameter | In Vitro Study | In Vivo Study |
| System | HT-29 Colon Cancer Cells in a Dish | HT-29 Tumor Xenograft in Nude Mice |
| Endpoint | Cell Viability (Metabolic Activity) | Tumor Volume, Body Weight |
| Key Metric | IC50: 1.5 µM | TGI @ 50 mg/kg: 75% |
| Selectivity | SI: >20 (vs. normal fibroblasts) | No significant weight loss or signs of toxicity |
| Insights | Potent and selective direct cytotoxicity. | Efficacious and well-tolerated in a living system. |
Why Discrepancies Occur and What They Teach Us
It is common for in vitro potency not to correlate perfectly with in vivo efficacy. Understanding the reasons is critical:
-
Poor Pharmacokinetics: A compound might be highly potent in vitro but is rapidly metabolized or poorly absorbed in vivo, meaning it never reaches the tumor at a high enough concentration.
-
Off-Target Effects: In a whole organism, a compound can have unexpected effects on other tissues, leading to toxicity that limits the achievable dose.
-
Tumor Microenvironment: An in vitro culture dish lacks the complex tumor microenvironment (stromal cells, immune cells, vasculature) which can significantly influence a drug's efficacy.[21]
A strong result, like that for "Compound-X," where high in vitro potency and selectivity translate into significant and well-tolerated in vivo tumor growth inhibition, provides a powerful validation of the therapeutic hypothesis and justifies further development.
Conclusion
In vitro and in vivo efficacy studies are not mutually exclusive; they are sequential and complementary pillars of preclinical drug development. In vitro assays provide a rapid and precise measure of a compound's intrinsic potency and mechanism, allowing for the efficient screening of many candidates. In vivo models then test the lead candidates in the context of a complex biological system, evaluating the crucial interplay of pharmacokinetics, efficacy, and safety. A logical progression through this framework, with a constant focus on the causal relationships between experimental design and outcomes, is the most effective path to identifying and validating promising new therapeutic agents like the trans-2-aminocyclohexanol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
